molecular formula C9H5Cl3N2O B13004001 6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13004001
M. Wt: 263.5 g/mol
InChI Key: MVJQYPPXQHXSDQ-UHFFFAOYSA-N
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Description

6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by the presence of chlorine atoms at positions 6 and 7, and a chloromethyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable chlorinated reagent can lead to the formation of the desired pyrido[1,2-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrido[1,2-a]pyrimidine derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to certain proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,6-dichloro-2-(chloromethyl)pyrimidine: This compound shares a similar core structure but lacks the fused pyridine ring.

    6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Similar to the target compound but with fewer chlorine substitutions.

Uniqueness

6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the specific positioning of chlorine atoms and the chloromethyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5Cl3N2O

Molecular Weight

263.5 g/mol

IUPAC Name

6,7-dichloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H5Cl3N2O/c10-4-5-3-8(15)14-7(13-5)2-1-6(11)9(14)12/h1-3H,4H2

InChI Key

MVJQYPPXQHXSDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C(=C1Cl)Cl)CCl

Origin of Product

United States

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